Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with significant relevance in organic chemistry and pharmaceutical applications. This compound is classified under heterocyclic compounds, specifically piperidine derivatives, which are known for their diverse biological activities. The compound has a molecular formula of and a molecular weight of approximately 229.32 g/mol. Its CAS number is 146337-39-5, which uniquely identifies it in chemical databases.
The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the tert-butyl and hydroxyl groups.
Technical details regarding yields, purification methods (such as recrystallization or chromatography), and characterization techniques (like NMR and mass spectrometry) are crucial for confirming the identity and purity of the synthesized compound.
The molecular structure of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester.
CC(C)(C)OC(=O)N1CCC(O)CC1
.Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
Technical details about reaction conditions (temperature, catalysts), yields, and by-products are essential for understanding its reactivity profile.
The mechanism of action for tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate primarily relates to its role as a pharmacophore in drug development.
The physical and chemical properties of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate are critical for its application:
Relevant data from analytical methods such as NMR spectroscopy can provide insights into the purity and structural integrity of the compound.
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate finds applications primarily in scientific research:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: